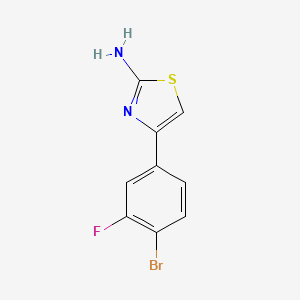

4-(4-Bromo-3-fluorophenyl)thiazol-2-amine

Description

Contextualization within the Broader Thiazole-2-amine Chemical Space in Research

The thiazole-2-amine core is a "privileged scaffold" in drug discovery, a term bestowed upon molecular frameworks that are capable of binding to a wide range of biological targets. This versatility has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. mdpi.comresearchgate.netnih.govnih.gov The inherent aromaticity of the thiazole (B1198619) ring, coupled with the reactive amino group, provides a fertile ground for chemical modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Historically, research into thiazole-2-amine derivatives has yielded compounds with significant therapeutic applications. These include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. mdpi.comresearchgate.net The ability of the 2-amino group to act as a hydrogen bond donor and acceptor, and the thiazole ring to participate in various non-covalent interactions, underpins their ability to interact with diverse biological macromolecules.

Rationale for Targeted Research on 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine as a Scaffold

The specific substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring in this compound is a deliberate design choice rooted in established medicinal chemistry principles. Halogen atoms, particularly fluorine and bromine, are frequently incorporated into drug candidates to modulate their biological activity and physicochemical properties.

Overview of Key Research Areas and Methodological Approaches Investigated for the Compound

Synthesis: The primary synthetic route to this class of compounds is the Hantzsch thiazole synthesis . This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. In the case of this compound, the synthesis would likely proceed via the reaction of 2-bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one with thiourea.

Biological Evaluation: Given the broad biological activity of the thiazole-2-amine scaffold, derivatives of this compound would be prime candidates for screening in a variety of biological assays. Key research areas for investigation would include:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi is a common starting point for new thiazole derivatives.

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines is another major avenue of research, as many thiazole-containing compounds have shown promise as anticancer agents.

Enzyme Inhibition: Given that many drugs exert their effects by inhibiting specific enzymes, this scaffold would likely be tested against a range of enzymes, such as kinases, which are often implicated in disease pathways.

The methodological approaches for these investigations would involve standard in vitro assays, such as minimum inhibitory concentration (MIC) determination for antimicrobial activity and cell viability assays (e.g., MTT, SRB) for anticancer activity. Further studies could involve more specific mechanistic assays to identify the precise molecular targets of the compound.

Although specific data tables and detailed research findings for this compound are not yet published, the foundational knowledge of the broader thiazole-2-amine class provides a strong impetus for its continued investigation as a potentially valuable scaffold in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2S |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

4-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

VSZRHFCFRAHXJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations

Classical Hantzsch Thiazole (B1198619) Synthesis Approaches for 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine

The Hantzsch thiazole synthesis, first reported in 1887, is a versatile and widely employed method for the preparation of thiazole derivatives. youtube.com The core of this approach involves the condensation reaction between an α-haloketone and a thioamide-containing compound, in this case, thiourea (B124793), to form the 2-aminothiazole (B372263) ring system.

Reaction of α-Haloketones with Thiourea Derivatives

The synthesis of this compound via the Hantzsch reaction commences with the preparation of the requisite α-haloketone, specifically 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (B1395667). This key intermediate can be synthesized from 1-(4-bromo-3-fluorophenyl)ethanone (B1324263). A common method for this bromination involves the use of copper(II) bromide in a suitable solvent such as ethyl acetate (B1210297). The reaction mixture is typically heated to facilitate the electrophilic substitution at the α-carbon of the ketone. One reported synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone from 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide in ethyl acetate at 60°C for 12 hours afforded the product in a 44% yield after purification by column chromatography. chemicalbook.com

Once the α-bromoketone is obtained, it is subjected to a cyclocondensation reaction with thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

A general procedure for this step involves refluxing equimolar amounts of the α-haloketone and thiourea in a solvent like ethanol (B145695). youtube.comisca.me The reaction progress is monitored, and upon completion, the product often precipitates from the reaction mixture upon cooling or neutralization. isca.me For instance, in the synthesis of the analogous 4-(4-bromophenyl)thiazol-2-amine, the intermediate was formed by reacting p-bromoacetophenone and thiourea in the presence of iodine as a catalyst. nih.gov

Table 1: Hantzsch Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Bromination | 1-(4-Bromo-3-fluorophenyl)ethanone | Copper(II) bromide, Ethyl acetate, 60°C, 12h | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 44% chemicalbook.com |

| 2. Cyclocondensation | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, Thiourea | Ethanol, Reflux | This compound | Not specified in literature for this specific compound, but generally moderate to good yields are expected. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To improve the efficiency and yield of the Hantzsch synthesis of this compound, several optimization strategies can be employed, drawing from research on related 2-aminothiazole syntheses. These strategies often focus on accelerating reaction rates, simplifying purification processes, and reducing by-product formation.

Catalysis: The use of catalysts can significantly enhance the reaction rate. For the synthesis of 4-substituted 2-aminothiazoles, copper silicate (B1173343) has been utilized as a heterogeneous and reusable catalyst in ethanol, leading to excellent yields and a rapid process. medchemexpress.com Another approach involves the use of silica-supported tungstosilisic acid as a reusable catalyst in a one-pot, three-component reaction, which can also be performed under ultrasonic irradiation. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes. nih.govnih.gov This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions. The microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazoles has been successfully demonstrated. wikipedia.org In the synthesis of N,4-diaryl-1,3-thiazole-2-amines, the reaction of α-bromoacetophenones with aryl thioureas in ethanol under microwave irradiation (150 W, 80°C) was completed within 5 minutes. nih.gov

Solvent-Free and One-Pot Procedures: Conducting the reaction under solvent-free conditions is a green and efficient approach. researchgate.net One-pot syntheses, where the α-halogenation of the ketone and the subsequent cyclization with thiourea occur in the same reaction vessel without isolation of the intermediate, offer advantages in terms of time and resource efficiency. researchgate.net

Alternative Synthetic Routes to the this compound Core

While the Hantzsch synthesis is the most prevalent method, alternative routes to the 2-aminothiazole core exist, offering different starting materials and reaction pathways.

Cook-Heilbron Thiazole Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgnih.gov While this route typically yields 5-aminothiazoles, it represents a conceptually different approach to constructing the thiazole ring. youtube.comwikipedia.orgnih.govpharmaguideline.comresearchgate.net

Domino Reaction of Propargylamines with Isothiocyanates: A more recent alternative involves a domino reaction of propargylamines with isothiocyanates. This microwave-assisted protocol, catalyzed by p-toluenesulfonic acid, allows for the selective synthesis of 2-aminothiazoles. researchgate.netorganic-chemistry.orgresearcher.life This method avoids the use of lachrymatory α-haloketones, a notable drawback of the traditional Hantzsch synthesis. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote the synthesis of thiazole derivatives. Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions than conventional heating. isca.mepharmaguideline.com The use of ultrasound has been reported for the synthesis of Hantzsch thiazole derivatives, sometimes in combination with green catalysts. pharmaguideline.com

Use of Benign Solvents and Catalysts: Water is an ideal green solvent, and methodologies have been developed for Hantzsch-type reactions in aqueous media. wikipedia.org The use of natural and waste-derived catalysts, such as an aqueous extract of neem leaves, has been shown to effectively catalyze the synthesis of 2-aminothiazole derivatives at room temperature, offering a sustainable and environmentally friendly alternative. wikipedia.org Furthermore, the use of reusable heterogeneous catalysts, as mentioned previously, aligns with green chemistry principles by minimizing waste. medchemexpress.comnih.gov

Solvent-Free Reactions: Eliminating the solvent entirely is a highly effective green strategy. Solvent-free Hantzsch condensations of 2-bromoacetophenones with thiourea can proceed rapidly and in good yields, with the product being purified by simple washing. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

| Classical Hantzsch Synthesis | Reaction of α-haloketone with thiourea. | Well-established, versatile, generally good yields. | Use of lachrymatory and toxic α-haloketones. organic-chemistry.org |

| Microwave-Assisted Hantzsch | Use of microwave irradiation for heating. | Drastically reduced reaction times, often higher yields. nih.gov | Requires specialized equipment. |

| Ultrasound-Assisted Hantzsch | Use of sonication to promote the reaction. | Energy efficient, can enhance rates and yields under mild conditions. pharmaguideline.com | Specialized equipment needed. |

| Catalytic Hantzsch Synthesis | Employs catalysts like copper silicate or supported acids. | Increased reaction rates, potential for catalyst recycling. medchemexpress.comnih.gov | Catalyst cost and potential for product contamination. |

| Domino Reaction of Propargylamines | Reaction of propargylamines and isothiocyanates. | Avoids the use of α-haloketones. organic-chemistry.org | May require specific starting materials that are not as readily available. |

| Green Synthesis (e.g., Neem Extract) | Use of natural catalysts and/or aqueous media. | Environmentally benign, sustainable, often mild conditions. wikipedia.org | May not be as general or high-yielding as other methods. |

Advanced Chemical Reactivity and Derivatization Strategies of the 4 4 Bromo 3 Fluorophenyl Thiazol 2 Amine Scaffold

Functionalization of the Exocyclic Amine Group

The exocyclic 2-amino group on the thiazole (B1198619) ring is a key handle for derivatization due to its nucleophilic character. It readily participates in a variety of classical amine reactions, allowing for the introduction of a wide range of substituents that can modulate the molecule's physicochemical and biological properties.

Acylation and Sulfonylation Reactions

The primary amine of the 4-(4-bromo-3-fluorophenyl)thiazol-2-amine scaffold can be readily acylated or sulfonated by reacting with various acyl chlorides, acid anhydrides, or sulfonyl chlorides. mdpi.comnih.gov These reactions typically proceed under basic conditions to yield stable amide and sulfonamide derivatives, respectively. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further nucleophilic substitution. researchgate.net Sulfonylation with substituted benzenesulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride, has been used to produce a range of sulfonamide derivatives. nih.gov These modifications are crucial for exploring structure-activity relationships, as the resulting amide and sulfonamide linkages can form important hydrogen bonding interactions.

Table 1: Examples of Acylation and Sulfonylation Reactions on 2-Aminothiazole (B372263) Scaffolds

| Reagent | Reaction Type | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| Acyl Chlorides (e.g., Chloroacetyl chloride) | Acylation | Amide | Base (e.g., Pyridine), Solvent (e.g., THF) |

| Acid Anhydrides (e.g., Succinic anhydride) | Acylation | Amide and Carboxylic Acid | Acetic Acid, Heat |

| Benzenesulfonyl Chlorides (e.g., 4-Bromobenzenesulfonyl chloride) | Sulfonylation | Sulfonamide | Base (e.g., Sodium acetate), Water, Heat nih.gov |

| 4-Methoxybenzenesulfonyl chloride | Sulfonylation | Sulfonamide | Base (e.g., Sodium acetate), Water, Heat nih.gov |

Alkylation and Reductive Amination Reactions

Direct alkylation of the exocyclic amine can be challenging to control and may lead to mixtures of mono- and di-alkylated products. A more controlled and widely applicable method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine (a Schiff base) by reacting the primary amine with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.comorganic-chemistry.org This strategy allows for the systematic installation of a diverse array of alkyl and benzyl (B1604629) groups. masterorganicchemistry.com

Formation of Schiff Bases and Cyclocondensation Products

The reaction of the 2-amino group with various aromatic or heterocyclic aldehydes leads to the formation of N-benzylidene-4-(4-bromo-3-fluorophenyl)thiazol-2-amine derivatives, commonly known as Schiff bases or imines. nih.govnih.gov This condensation reaction is typically catalyzed by acid and involves the removal of water. Schiff bases are not only important final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems through cyclocondensation reactions. mdpi.comalayen.edu.iqprimescholars.com For example, the reaction of these Schiff bases with reagents like thioglycolic acid or thiolactic acid can yield thiazolidinone derivatives, introducing a new five-membered heterocyclic ring fused to the original scaffold. primescholars.com

Table 2: Schiff Base Formation from 2-Aminothiazole Derivatives

| Aldehyde Reactant | Resulting Schiff Base Moiety | Reference Application |

|---|---|---|

| Substituted Benzaldehydes | N-(Substituted-benzylidene)-thiazol-2-amine | Synthesis of antimicrobial and anticancer agents nih.gov |

| 1H-Indole-3-carboxaldehyde | N-((1H-indol-3-yl)methylene)-thiazol-2-amine | Synthesis of Poly(ADP-Ribose) Polymerase-1 inhibitors mdpi.comnih.gov |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-thiazol-2-amine | Intermediate for heterocyclic synthesis mdpi.com |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-thiazol-2-amine | Intermediate for heterocyclic synthesis mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki, Sonogashira)

The bromine atom on the phenyl ring is a prime site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. ijnc.ir This functionality allows for the extension of the molecular framework by coupling with a variety of partners, significantly increasing molecular diversity.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the bromo-substituted phenyl ring and various aryl, heteroaryl, or alkyl boronic acids or esters. mdpi.comugr.esnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base, such as potassium carbonate or sodium carbonate. mdpi.comnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing complex biaryl structures. nih.gov

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is co-catalyzed by palladium and copper(I) species and requires a base, often an amine like triethylamine. ijnc.irnih.gov The introduction of an alkyne moiety provides a linear, rigid linker that can be used to construct extended π-systems or as a precursor for further transformations. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃) mdpi.comnih.gov |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine Base nih.govnih.gov |

Modifications and Substitutions on the Phenyl Ring and Thiazole Core

Beyond the primary reactive sites, further modifications can be made to the core structure. The electron-rich nature of the 2-aminothiazole ring makes it susceptible to electrophilic substitution, primarily at the C5 position, which is the most activated site. For instance, bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C5 position of the thiazole ring, providing another handle for subsequent cross-coupling reactions. nih.gov

Structural Elucidation and Conformational Analysis of 4 4 Bromo 3 Fluorophenyl Thiazol 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial proximity.

One-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most direct insight into a molecule's structure. For a derivative like 4-(4-bromophenyl)thiazol-2-amine, the ¹H-NMR spectrum shows characteristic signals: a singlet for the C5-H proton of the thiazole (B1198619) ring, a singlet for the amino (-NH₂) protons, and a set of doublets in the aromatic region corresponding to the protons on the bromophenyl ring. rsc.orgnih.gov The ¹³C-NMR spectrum complements this by showing distinct signals for each carbon atom, with their chemical shifts indicating their electronic environment. rsc.org

For the specific target compound, 4-(4-bromo-3-fluorophenyl)thiazol-2-amine, the fluorine atom introduces additional complexity and information into the spectra. The ¹H and ¹³C signals for the phenyl ring would exhibit splitting patterns (coupling) due to the presence of the adjacent fluorine, providing definitive evidence for its position.

Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm the complete structural assignment:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbon atoms. This is crucial for connecting different fragments of the molecule, for instance, linking the phenyl ring protons to the C4 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation in solution.

Table 1: Representative ¹H and ¹³C NMR Data for 4-(4-Bromophenyl)thiazol-2-amine Data is for a closely related analogue and serves as a reference. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.75 | d | 2H, Phenyl |

| ¹H | 7.54 | d | 2H, Phenyl |

| ¹H | 7.12 | s | 2H, -NH₂ |

| ¹H | 7.05 | s | 1H, Thiazole C5-H |

| ¹³C | 168.9 | - | Thiazole C2 |

| ¹³C | 149.1 | - | Thiazole C4 |

| ¹³C | 134.6 | - | Phenyl C1' |

| ¹³C | 131.8 | - | Phenyl C3'/C5' |

| ¹³C | 128.0 | - | Phenyl C2'/C6' |

| ¹³C | 120.6 | - | Phenyl C4' |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). researchgate.netnih.govresearchgate.net

For this compound, the FT-IR and Raman spectra would display key absorption bands that confirm its structure. The primary amine (-NH₂) group would be identified by N-H stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The aromatic and heterocyclic rings would produce characteristic C-H stretching bands above 3000 cm⁻¹ and C=C/C=N skeletal stretching vibrations in the 1400-1600 cm⁻¹ range. nih.gov The presence of the carbon-halogen bonds would be confirmed by C-F and C-Br stretching vibrations, which appear in the fingerprint region of the spectrum (typically below 1200 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000 - 3150 | Phenyl and Thiazole Rings |

| C=N Stretching | 1610 - 1650 | Thiazole Ring |

| C=C Skeletal Stretching | 1400 - 1600 | Phenyl and Thiazole Rings |

| C-N Stretching | 1250 - 1350 | Amine and Thiazole Ring |

| C-F Stretching | 1000 - 1200 | Fluoro-phenyl Group |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition and, consequently, its molecular formula. mdpi.com

For this compound, HRMS would be used to measure its exact mass. This experimental value is then compared to the theoretical mass calculated from its molecular formula (C₉H₆BrFN₂S). A close match between the experimental and theoretical masses (typically within a few parts per million, ppm) provides unambiguous confirmation of the molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity separated by two mass units, which is a definitive signature for a monobrominated compound.

Table 3: Molecular Formula and Calculated Exact Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆BrFN₂S |

| Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br) | 274.9546 |

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

While NMR provides the structure in solution, Single Crystal X-ray Diffraction (SCXRD) reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed model of the crystal lattice, including exact bond lengths, bond angles, and torsional angles within the molecule.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. nih.govnih.gov The Hirshfeld surface of a molecule is generated based on its electron distribution, providing a graphical representation of its intermolecular contacts.

The surface is often mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de). Red spots on the dnorm map highlight regions of close intermolecular contacts, which are typically indicative of hydrogen bonds and other strong interactions.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative Data is for a representative thiazole structure and illustrates typical interaction percentages. nih.govresearchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| C···H / H···C | 15 - 25% |

| N···H / H···N | 8 - 15% |

| S···H / H···S | 5 - 15% |

| O···H / H···O (if applicable) | 10 - 20% |

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

While specific Density Functional Theory (DFT) studies for 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine are not extensively detailed in published literature, the methodology is widely applied to similar thiazole (B1198619) derivatives. nih.govresearchgate.net Such calculations are used to optimize the molecular geometry and analyze the electronic properties.

Key parameters derived from these quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For related 2-aminothiazole (B372263) structures, DFT analysis has been used to calculate quantum chemical descriptors like electronegativity, global hardness, and softness, which help in understanding the molecule's interaction capabilities. researchgate.net The molecular electrostatic potential (MEP) map is another important output, which illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking Simulations for Predicted Target Interactions

In studies of these analogs, compounds were docked against various microbial and cancer-related protein targets. For instance, derivatives of 4-(4-Bromophenyl)thiazol-2-amine have been docked against the active sites of Staphylococcus aureus DNA gyrase (PDB ID: 1JIJ), Candida albicans N-myristoyltransferase (PDB ID: 4WMZ), and human estrogen receptor alpha (PDB ID: 3ERT). The docking scores, which estimate the binding affinity, indicated that these compounds could form stable complexes with the target proteins.

Binding mode analysis for derivatives of the analogous 4-(4-Bromophenyl)thiazol-2-amine reveals specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The amine group on the thiazole ring is often a key hydrogen bond donor, interacting with acceptor residues in the protein's active site.

Hydrophobic Interactions: The bromophenyl ring frequently engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

These interaction hotspots are critical for the molecule's inhibitory activity and provide a rationale for its biological effects.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Stability

Molecular dynamics (MD) simulations are employed to understand the dynamic behavior of a ligand-protein complex over time, providing insights that static docking models cannot. MD simulations assess the stability of the docked pose, conformational changes in both the ligand and the protein, and the persistence of key interactions. nih.govplos.orgresearchgate.net

For various thiazole derivatives, MD simulation studies have been conducted to validate docking results. tandfonline.comnih.govnih.gov These simulations typically analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation period. researchgate.net Stable RMSD values and persistent key interactions throughout the simulation would suggest a stable and favorable binding mode for a compound like this compound with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net Numerous QSAR studies have been performed on aminothiazole derivatives to predict their efficacy as inhibitors of various targets, such as Aurora kinases. nih.govmdpi.com

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For aminothiazoles, relevant descriptors often include topological indices, electronic properties, and spatial parameters. tandfonline.comnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. The structural features of this compound, such as its specific halogen substitution pattern, could be quantified by descriptors within a QSAR model to predict its potential bioactivity. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is crucial in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. While specific data for the 3-fluoro derivative is not published, studies on the parent compound 4-(4-Bromophenyl)thiazol-2-amine and its derivatives have included ADME predictions. These analyses assess the "drug-likeness" of the molecules based on established rules like Lipinski's Rule of Five.

The predicted properties for related thiazole derivatives generally indicate good potential for oral bioavailability, with acceptable ranges for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

Table of Predicted ADME Properties for a Related Analog

The following table presents predicted ADME properties for derivatives of the closely related compound, 4-(4-Bromophenyl)thiazol-2-amine, as specific data for the 3-fluoro variant is not available.

| Property | Predicted Value/Range | Guideline |

| Molecular Weight | < 500 Da | Lipinski's Rule |

| Log P (Lipophilicity) | < 5 | Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |

| Oral Bioavailability | Good | Veber's Rule |

In Vitro Biological Activity Profiling and Mechanistic Investigations

Enzyme Inhibition Studies

The thiazole (B1198619) scaffold is versatile and has been incorporated into inhibitors for a diverse range of enzymes. However, specific enzyme targets for 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine have not been definitively validated in the reviewed literature. Investigations into related structures have identified several potential enzyme families.

Cyclin-Dependent Kinase 9 (CDK9): Certain substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are potent and selective inhibitors of CDK9, a key regulator of transcription. nih.govacs.orgacs.org Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells. nih.govacs.org It is important to note that these reported CDK9 inhibitors possess a more complex pyrimidine-based scaffold in addition to the thiazole ring.

Carbonic Anhydrase-II (CA-II): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov While some thiazole-containing compounds, particularly those with a sulfonamide group, have been shown to inhibit CA isoforms, there is no direct evidence to suggest that this compound, which lacks the typical zinc-binding sulfonamide moiety, would be a conventional CA-II inhibitor. nih.govresearchgate.net

β-ketoacyl-ACP Synthase III (FabH): FabH is an essential enzyme in bacterial fatty acid biosynthesis, making it a target for novel antimicrobial agents. nih.govnih.gov While inhibitors of FabH have been developed, those reported in the literature, such as 1,2-dithiole-3-ones, are structurally distinct from 2-aminothiazoles. nih.gov

Quantitative analysis of the inhibitory potency of various thiazole derivatives against different biological targets has been conducted, providing insight into their potential efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally analogous to the title compound but lack the fluorine atom, evaluated their anticancer activity. One of these derivatives demonstrated an IC50 value of 10.5 μM against the MCF7 human breast adenocarcinoma cell line. nih.gov Other structurally diverse thiazole-containing molecules have shown potent inhibition against specific enzymes. A derivative of iminothiazoline was reported to inhibit carbonic anhydrase with an IC50 value of 0.147 µM. researchgate.net Furthermore, a more complex 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivative showed inhibitory activity against the p38α kinase with an IC50 of 0.68 µM. nih.gov

| Compound Class | Specific Compound Example | Target | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Compound p2 | MCF7 Cancer Cell Line | 10.5 µM | nih.gov |

| Iminothiazoline derivative | (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase | 0.147 µM | researchgate.net |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivative | Compound 24g | p38α Kinase | 0.68 µM | nih.gov |

Other In Vitro Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Beyond antiproliferative and enzyme inhibition activities, the 2-aminothiazole (B372263) scaffold has been associated with other important biological functions, including antioxidant and anti-inflammatory effects. mdpi.com

Antioxidant Activity: Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases. nih.gov Several classes of thiazole derivatives have been evaluated for their ability to counteract oxidative processes. For example, certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as effective ROS scavengers. researchgate.netnih.gov Similarly, studies on 4-thiomethyl functionalised 1,3-thiazoles showed a high level of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical inhibition, with some compounds inhibiting over 97% of the radical activity. researchgate.net

Anti-inflammatory Activity: Chronic inflammation is a key factor in many pathological conditions. The thiazole nucleus is present in compounds designed to have anti-inflammatory effects. nih.gov Research into a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated their potential as anti-inflammatory agents through the inhibition of p38α kinase, a key regulator of pro-inflammatory mediators. nih.gov These compounds were shown to effectively inhibit the production of nitric oxide and prostaglandin (B15479496) E2, two significant mediators in the inflammatory process. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 4 Bromo 3 Fluorophenyl Thiazol 2 Amine Analogs

Impact of Halogen Substituents (Bromine, Fluorine) on In Vitro Biological Activity

The presence of both bromine and fluorine on the phenyl ring of 4-(4-bromo-3-fluorophenyl)thiazol-2-amine significantly impacts its electronic nature and potential for interaction. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can influence the pKa of nearby functional groups and alter bond polarities. nih.govresearchgate.net This can be critical for establishing interactions with target proteins. For instance, replacing hydrogen with fluorine can enhance binding affinity and, in some cases, improve metabolic stability. researchgate.netnih.gov The introduction of a fluorine atom at specific positions on a phenyl ring has been shown to yield compounds with potent cytotoxicity in cancer cell lines. nih.govmdpi.com

Bromine, while also electronegative, is larger and more polarizable than fluorine. Its presence can contribute to increased lipophilicity, which may enhance membrane permeability. nih.gov The bromo substituent can also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's binding pocket, thereby enhancing binding affinity. nih.gov SAR studies on various heterocyclic compounds have demonstrated that halogen substitution, including chlorine and bromine, can be responsible for significant antibacterial activity. nih.gov The position of the halogen is also critical; for example, in some series, para-halogenated phenyl rings show greater activity than ortho or meta substitutions. mdpi.com

The combination of a 3-fluoro and 4-bromo substitution pattern creates a unique electronic environment on the phenyl ring. The fluorine atom's strong inductive withdrawal is complemented by the bulkier, more lipophilic bromine atom. This specific arrangement can be key to achieving desired biological activity by optimizing the electronic and steric profile for a specific target.

Table 1: General Impact of Halogen Substituents on Biological Activity

| Halogen | Key Physicochemical Properties | Common Impacts on Biological Activity |

|---|---|---|

| Fluorine (F) | High electronegativity, small size, low polarizability of C-F bond. nih.govresearchgate.net | Can increase metabolic stability, alter pKa, enhance binding affinity through hydrogen bonding or dipole interactions. researchgate.netnih.gov |

| Bromine (Br) | Larger size, higher polarizability, moderate electronegativity. | Increases lipophilicity, can form halogen bonds to enhance target binding, may improve membrane permeability. nih.govnih.gov |

Influence of Modifications to the 2-Amino Group on Activity and Binding

The 2-amino group on the thiazole (B1198619) ring is a critical site for modification and a key determinant of biological activity. It often acts as a hydrogen bond donor, crucial for anchoring the molecule within its target's binding site. Altering this group can profoundly affect binding affinity and selectivity. nih.gov

Common modifications include:

Acylation: Converting the primary amine to an amide can introduce new points of interaction. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to explore different steric and electronic requirements of the binding pocket. Studies have shown that introducing acyl groups can lead to derivatives with significant biological activities. mdpi.comnih.gov

Formation of Schiff Bases: Reaction of the 2-amino group with various aldehydes produces imines (Schiff bases). mdpi.comnih.gov This modification introduces a larger, more rigid substituent that can be tailored to fit specific pockets in a target protein, often leading to enhanced activity. For example, condensation with different substituted benzaldehydes has yielded compounds with notable anticancer and antibacterial properties. mdpi.com

Urea (B33335) and Thiourea (B124793) Formation: The amino group can be converted into urea or thiourea derivatives. This change significantly alters the hydrogen bonding capacity of the molecule. Substituted ureido functionalities have been shown to cause a remarkable enhancement in activity against a wide range of tumor cell lines. nih.gov

Coupling with Amino Acids/Peptides: Attaching amino acids or peptide fragments to the 2-amino group can create hybrid molecules. This strategy is used to improve cell permeability or to target specific biological pathways. Such modifications have led to compounds with significant antifungal and anthelmintic activities. asianpubs.org

These modifications highlight the versatility of the 2-amino group as a handle for tuning the pharmacological profile of 4-phenylthiazol-2-amine analogs. The choice of modification depends on the specific interactions desired with the biological target.

Table 2: Examples of 2-Amino Group Modifications and Their Effects

| Modification Type | Resulting Functional Group | General Effect on Activity and Binding |

|---|---|---|

| Acylation | Amide | Alters H-bonding, introduces steric bulk, can enhance or decrease activity depending on the acyl group. mdpi.comnih.gov |

| Schiff Base Formation | Imine | Increases molecular size and rigidity, allows for probing of larger binding pockets, often enhances bioactivity. mdpi.com |

| Urea/Thiourea Formation | Urea/Thiourea | Modifies H-bond donor/acceptor pattern, can significantly increase potency. nih.gov |

| Peptide Coupling | Amide (linked to amino acid) | Can improve pharmacokinetic properties and introduce new target interactions. asianpubs.org |

Effects of Phenyl Ring Substituents and Their Positions on Activity Profiles

SAR studies on numerous 4-phenylthiazole (B157171) analogs have revealed several key principles:

Electronic Effects: The activity of analogs is often sensitive to the electronic nature of the substituents. Electron-withdrawing groups (EWGs) like nitro (NO2) or cyano (CN), and electron-donating groups (EDGs) like methoxy (B1213986) (OCH3) or methyl (CH3), can drastically alter the electron density of the phenyl ring. mdpi.comnih.gov In some series, EWGs at the para-position have been found to enhance activity, while in others, EDGs are preferred. nih.gov For the parent compound, the 3-fluoro and 4-bromo substituents both act as electron-withdrawing groups, which can be a critical feature for its biological function.

Steric Effects: The size and bulk of the substituent play a crucial role. Bulky groups can either provide beneficial van der Waals interactions or cause steric hindrance that prevents optimal binding. The position of the substituent is paramount; an ortho-substituent will have a much greater steric impact than a para-substituent. nih.govresearchgate.net

Positional Isomerism: The location of the substituent (ortho, meta, or para) is often critical. For many 4-phenylthiazole analogs, activity is highly dependent on the substitution pattern. For instance, para-substitution is frequently found to be optimal for activity, as seen in compounds where a 4-chlorophenyl or 4-fluorophenyl moiety leads to high potency. nih.govscirp.org However, some studies have found that ortho or meta substitution can also be well-tolerated or even preferred by certain enzymes. nih.gov In the case of this compound, the meta-fluoro and para-bromo arrangement provides a specific spatial and electronic configuration that is likely key to its activity profile.

Table 3: Influence of Phenyl Ring Substitution Patterns on Activity

| Position | Substituent Type (Example) | General Impact on Activity Profile |

|---|---|---|

| Para | Electron-withdrawing (e.g., -Cl, -NO2) | Often leads to increased potency in various biological assays. mdpi.comnih.gov |

| Para | Electron-donating (e.g., -OCH3) | Can be favorable, but activity is highly system-dependent. nih.gov |

| Ortho | Halogen (e.g., -F, -Cl) | Can introduce steric constraints but may also orient the molecule for optimal binding. researchgate.net |

| Meta | Halogen (e.g., -F) | Can alter the electronics of the ring and influence conformation. |

| Multi-substituted | Di- or Tri-substituted | Creates a more defined shape and electronic surface, which can lead to highly specific interactions. |

Correlation of Structural Features with Predicted Physicochemical and Biological Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models use molecular descriptors that quantify various physicochemical properties, such as lipophilicity, electronic effects, and steric factors. For this compound analogs, these correlations are vital for predicting the activity of new derivatives and for understanding the underlying mechanisms of action. acs.org

Key physicochemical properties influenced by structural features include:

Lipophilicity: Often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), lipophilicity is crucial for membrane permeability and transport to the site of action. The incorporation of lipophilic moieties can enhance biological activity, but an optimal balance is necessary to maintain favorable drug-like properties like solubility. nih.gov The bromine atom in the title compound significantly increases its lipophilicity.

Electronic Properties: Descriptors such as Hammett constants, dipole moment, and atomic charges are used to quantify the electronic effects of substituents. researchgate.net The electron-withdrawing nature of the fluorine and bromine atoms in this compound will significantly lower the electron density of the phenyl ring, affecting its ability to participate in pi-stacking or other electronic interactions with a target.

QSAR models developed for 2-aminothiazole (B372263) derivatives have successfully predicted their inhibitory activities against various targets. nih.govnih.govacs.org These studies often reveal that a combination of electronic, steric, and lipophilic descriptors is necessary to build a robust and predictive model, underscoring the multi-faceted nature of drug-receptor interactions.

Table 4: Correlation of Structural Features with Predicted Properties

| Structural Feature | Physicochemical Property Affected | Predicted Biological Consequence |

|---|---|---|

| 4-Bromo group | Increased Lipophilicity (logP), Steric Bulk | May enhance membrane permeability and binding through hydrophobic or halogen-bond interactions. nih.govnih.gov |

| 3-Fluoro group | High Electronegativity, altered pKa | Modulates electronic interactions, can increase binding affinity and metabolic stability. nih.govresearchgate.net |

| 2-Amino group | Hydrogen Bonding Potential, Basicity | Key interaction point for anchoring to the target; modifications can tune binding affinity. nih.gov |

| Thiazole Ring | Aromaticity, H-bond acceptor (N) | Acts as a rigid scaffold and participates in binding interactions. |

| Overall Substitution Pattern | Molecular Shape, Dipole Moment | Determines the overall complementarity with the target's binding site. nih.govresearchgate.net |

Strategic Utility of 4 4 Bromo 3 Fluorophenyl Thiazol 2 Amine As a Chemical Probe and Synthetic Intermediate

Application in Lead Compound Identification and Optimization for Further In Vitro Research

The 2-aminothiazole (B372263) framework is a cornerstone in the discovery of novel therapeutic agents, with numerous derivatives demonstrating a wide array of biological activities. mdpi.comresearchgate.net This makes 4-(4-bromo-3-fluorophenyl)thiazol-2-amine a highly valuable starting point for identifying new lead compounds. A lead compound is a chemical structure that shows a desired biological activity and serves as the foundation for developing a more potent and selective drug. The utility of this specific compound lies in its potential to be systematically modified, allowing researchers to explore structure-activity relationships (SAR) and optimize for enhanced efficacy and target specificity in in vitro assays.

Research on closely related analogs, such as 4-(4-bromophenyl)thiazol-2-amine derivatives, has demonstrated significant potential in this area. nih.govnih.gov These studies have yielded compounds with promising in vitro antimicrobial and anticancer activities. nih.govresearchgate.net For instance, derivatives of the non-fluorinated parent compound have shown potent activity against various bacterial strains and human cancer cell lines. nih.govnih.gov The introduction of a fluorine atom at the 3-position of the phenyl ring in this compound is a strategic design element. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are critical factors in optimizing a lead compound.

The typical process involves using the this compound core to synthesize a small library of derivatives. These derivatives are then screened in various in vitro biological assays (e.g., enzyme inhibition, receptor binding, or cell-based assays) to identify initial "hits." The data from these screenings inform further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom on the phenyl ring also serves as a useful synthetic handle, enabling further diversification through cross-coupling reactions to explore a wider chemical space. mdpi.com

Below are examples of in vitro activities observed for derivatives of the closely related compound, 4-(4-bromophenyl)thiazol-2-amine, illustrating the potential of this scaffold in lead identification.

Table 1: In Vitro Anticancer Activity of 4-(4-bromophenyl)thiazol-2-amine Derivatives

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| p2 (Schiff base derivative) | MCF7 (Breast Cancer) | 10.5 | 5-Fluorouracil | 5.2 |

Data sourced from Sharma D, et al. (2019). nih.gov

Table 2: In Vitro Antimicrobial Activity of 4-(4-bromophenyl)thiazol-2-amine Derivatives

| Compound Derivative | Microbial Strain | MIC (µM) | Reference Compound | MIC (µM) |

|---|---|---|---|---|

| p2 | S. aureus | 16.1 | Norfloxacin | 10.9 |

| p2 | E. coli | 16.1 | Norfloxacin | 10.9 |

| p6 | C. albicans | 15.3 | Fluconazole | 12.8 |

| p3 | A. niger | 16.2 | Fluconazole | 12.8 |

Data sourced from Sharma D, et al. (2019). nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry Research

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a variety of biologically active compounds. mdpi.com The 2-aminothiazole moiety is widely regarded as such a scaffold. researchgate.net Its prevalence in approved drugs and clinical candidates across different therapeutic areas—including anticancer, antimicrobial, anti-inflammatory, and antiviral agents—underscores its versatility and importance. mdpi.comresearchgate.net

The structure of this compound incorporates this privileged 2-aminothiazole core. The scaffold's utility stems from its rigid, planar structure and its ability to participate in various non-covalent interactions, such as hydrogen bonding (via the amino group and the ring nitrogen) and π-π stacking. These features allow it to fit into the binding sites of diverse proteins and enzymes.

The specific substitution pattern of this compound further enhances its potential as a privileged scaffold. The 4-phenyl substituent allows for the exploration of interactions within hydrophobic pockets of target proteins. The bromo and fluoro substituents provide key advantages:

Fluorine: Often improves metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity through favorable electrostatic interactions and by altering the acidity of nearby protons.

Bromine: Can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. It also provides a site for further chemical modification.

The combination of the proven 2-aminothiazole core with the strategically substituted phenyl ring makes this compound an excellent platform for developing new generations of therapeutic agents targeting a wide range of diseases.

Use in Combinatorial Chemistry Libraries for Diverse Compound Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened to identify compounds with desired biological activities. The structure of this compound is ideally suited for use as a building block or "scaffold" in the generation of such libraries.

Its utility in combinatorial synthesis arises from the reactive sites within its structure:

The 2-amino group: This primary amine is a versatile functional group that can readily undergo a variety of chemical reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases. This allows for the easy introduction of a wide range of substituents at this position.

The bromine atom on the phenyl ring: This site is amenable to modern cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These powerful reactions allow for the attachment of various aryl, heteroaryl, or alkyl groups, enabling significant structural diversification.

By systematically reacting this compound with different sets of reagents in a parallel or automated fashion, chemists can generate a large and diverse library of compounds. For example, reacting the core scaffold with a set of 100 different carboxylic acids (at the amino group) and then with 100 different boronic acids (at the bromine atom) could theoretically produce 10,000 unique compounds. This approach allows for a broad exploration of the chemical space around the core scaffold, significantly increasing the probability of discovering novel bioactive molecules. The synthesis of combinatorial libraries based on other thiazole (B1198619) derivatives has been successfully demonstrated, highlighting the feasibility and utility of this approach. mdpi.com

Current Challenges and Future Research Trajectories

Exploration of Novel In Vitro Biological Targets and Phenotypes

A primary challenge in the study of 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine is the comprehensive identification of its biological targets. The broader class of 2-aminothiazoles is known for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. semanticscholar.orgnih.gov For instance, derivatives of the closely related 4-(4-bromophenyl)thiazol-2-amine have demonstrated notable in vitro anticancer activity against human breast adenocarcinoma cells (MCF7) and antimicrobial properties. nih.gov

The future research trajectory must therefore involve broad-based in vitro screening to elucidate the unique biological profile conferred by the bromo-fluoro substitution pattern. A key opportunity lies in testing the compound against a diverse panel of biological targets to uncover novel activities. This could include screening against various cancer cell lines, bacterial and fungal strains, and specific enzymes implicated in diseases like Alzheimer's. nih.govnih.gov Identifying a unique phenotype or a potent effect on a novel target would be a significant step forward in realizing its therapeutic potential.

Table 1: Examples of Biological Activities of Related Aminothiazole Scaffolds

| Compound Class | Biological Activity | Target/Cell Line | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Anticancer | MCF7 breast cancer cells | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antibacterial / Antifungal | Various strains | nih.gov |

| Substituted aminothiazoles | Antiviral | Influenza A strain | nih.gov |

Development of Advanced Computational Methodologies for Enhanced Prediction

Computational tools are integral to modern drug discovery, offering predictive insights into a compound's behavior. For derivatives of 4-(4-bromophenyl)thiazol-2-amine, molecular docking has been employed to study interactions with potential protein targets, and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling has been used to predict drug-likeness. nih.govresearchgate.net The challenge, however, lies in the accuracy and predictive power of these models, especially for halogenated compounds where interactions like halogen bonding can play a crucial role. Standard computational models may not fully capture these nuances, leading to discrepancies between predicted and experimental results.

Future research should focus on developing and validating more sophisticated computational methodologies. This includes the application of Quantitative Structure-Activity Relationship (QSAR) studies to build robust models that correlate specific structural features of this compound and its analogues with their biological activities. semanticscholar.org Furthermore, employing molecular dynamics simulations can provide a more dynamic picture of how the compound interacts with its biological targets over time. researchgate.net These advanced techniques will enable a more rational design of next-generation derivatives with enhanced potency and optimized pharmacokinetic profiles. researchgate.net

Table 2: Computational Approaches in Aminothiazole Research

| Methodology | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Binding mode analysis | Predict ligand-receptor interactions and binding affinity | nih.govbiointerfaceresearch.com |

| ADME Prediction | Drug-likeness assessment | Evaluate pharmacokinetic properties and compliance with Lipinski's rules | nih.govresearchgate.net |

Synthetic Challenges and Opportunities for Scalable and Eco-friendly Production

The conventional synthesis of 4-aryl-thiazol-2-amines, such as the Hantzsch thiazole (B1198619) synthesis, typically involves the reaction of an α-haloketone with a thiourea (B124793) derivative. nih.govresearchgate.net While effective at a lab scale, this method presents significant challenges for large-scale production. These challenges include the potential instability and hazardous nature of α-haloketone intermediates and the use of organic solvents that may not be environmentally friendly.

The future in this area points towards the development of scalable and eco-friendly synthetic routes. A major opportunity lies in exploring green chemistry principles. Research into alternative, sustainable methodologies for synthesizing thiazole derivatives is already underway, utilizing approaches such as ultrasonic irradiation and recyclable biocatalysts like chitosan (B1678972) hydrogels. mdpi.com Other promising avenues include the use of deep eutectic solvents, which are considered safer and greener alternatives to traditional organic solvents. mdpi.com The adaptation of these modern synthetic strategies to the production of this compound could lead to more efficient, safer, and environmentally benign manufacturing processes, which are crucial for any compound intended for further development. researchgate.netijcce.ac.ir

Integration with High-Throughput Screening for Accelerated Discovery in Research

To efficiently explore the vast biological potential of this compound, a systematic and rapid screening approach is necessary. The current challenge is the transition from low-throughput, individual assays to a high-throughput screening (HTS) format. This requires the development of robust, miniaturized, and automated assays suitable for screening large libraries of compounds derived from the core structure.

The clear future trajectory is the integration of this compound and its future analogues into HTS campaigns. By creating a focused library of derivatives with variations around the this compound scaffold, researchers can rapidly screen them against a multitude of biological targets. mdpi.com This approach significantly accelerates the discovery process, allowing for the swift identification of "hit" compounds with promising activity. These hits can then be prioritized for more detailed follow-up studies, including mechanism of action determination and lead optimization, ultimately shortening the timeline for drug discovery and development. biointerfaceresearch.com

Q & A

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P | |

| H-Bond Distance | N–H⋯Br: 2.05–2.15 Å | |

| π–π Stacking | 3.6–3.8 Å (fluorophenyl rings) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.